3-(苄氧基)-4-(三氟甲基)苯甲酸

货号 B2431818

CAS 编号:

946007-74-5

分子量: 296.245

InChI 键: ZCSLOOFJVWUBNH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

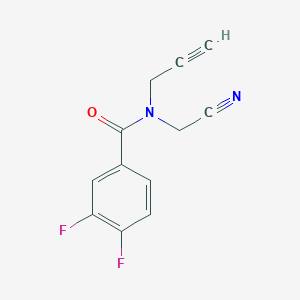

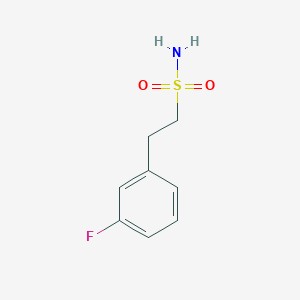

The compound is a benzoic acid derivative, which is a type of aromatic carboxylic acid. It has a benzyl group (benzyloxy) and a trifluoromethyl group attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoic acid derivatives can generally be synthesized through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (the base of the benzoic acid) with a carboxylic acid group (-COOH), a benzyl group (benzyloxy), and a trifluoromethyl group (-CF3) attached .Chemical Reactions Analysis

Benzoic acid derivatives, including this compound, can undergo various chemical reactions, such as esterification, reduction, and Grignard reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the benzene ring. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s reactivity .科学研究应用

- 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules, especially those with trifluoromethyl groups. These intermediates play a crucial role in drug development and optimization .

- In vitro metabolism studies have identified 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid as a significant metabolite. It likely arises via oxidation of the benzylic position in a series of 3,5-bis(trifluoromethyl)benzyl ethers. Understanding its metabolic pathways is essential for drug safety and efficacy .

- Researchers employ high-performance liquid chromatography (HPLC) to analyze benzoic acids rapidly. A Thermo Scientific HPLC system, coupled with an Accucore 2.6 µm C18 column, allows for efficient separation and detection of compounds like 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid .

Pharmaceutical Intermediates

Metabolite Studies

Fast Analysis Using HPLC

安全和危害

未来方向

属性

IUPAC Name |

3-phenylmethoxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)12-7-6-11(14(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSLOOFJVWUBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid | |

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (816 mg, 7.28 mmol) was added to a solution of 3-fluoro-4-trifluoromethyl-benzoic acid (682 mg, 3.28 mmol) and benzyl alcohol (471 mg, 4.36 mmol) in DMSO (7.3 ml), and the mixture was stirred at room temperature for 16 hours. The reaction solution was made acidic by adding concentrated hydrochloric acid, and the precipitated insoluble matter was then filtered off. The resulting solid was washed with water and then dried to give 3-benzyloxy-4-trifluoromethyl-benzoic acid as a crude compound.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2431741.png)

![1'-Ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2431742.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2431743.png)

![5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2431745.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2431746.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431749.png)

![ethyl 2-[({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2431752.png)

![N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2431754.png)